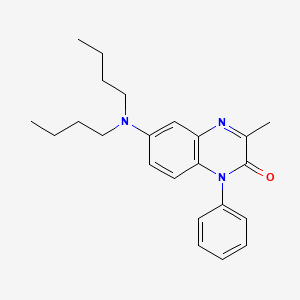
6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoxaline core substituted with dibutylamino, methyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinoxalin-2(1H)-one with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction processes by interacting with receptors and other proteins involved in the pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: This compound shares the dibutylamino group but has a different core structure, leading to distinct chemical properties and applications.
2-Anilino-6-(dibutylamino)-3-methylfluoran: Similar in structure but with different functional groups, affecting its reactivity and applications.
Uniqueness
6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct electronic and steric properties. These unique features make it valuable in specialized applications, such as targeted drug design and advanced material development.
Propriétés
Formule moléculaire |
C23H29N3O |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2-one |
InChI |
InChI=1S/C23H29N3O/c1-4-6-15-25(16-7-5-2)20-13-14-22-21(17-20)24-18(3)23(27)26(22)19-11-9-8-10-12-19/h8-14,17H,4-7,15-16H2,1-3H3 |
Clé InChI |
NUSZVPUDMWXBCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC2=C(C=C1)N(C(=O)C(=N2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


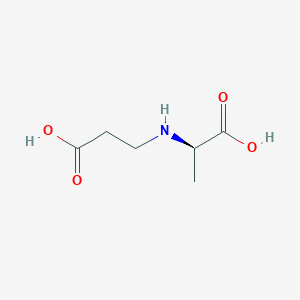
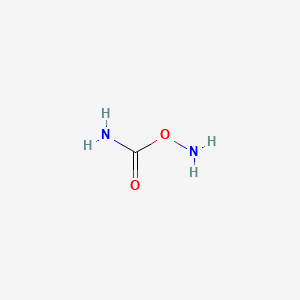
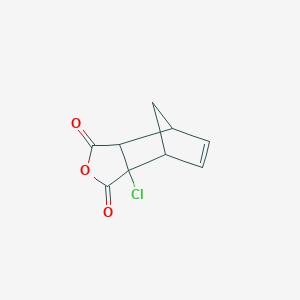
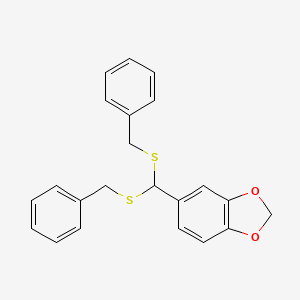

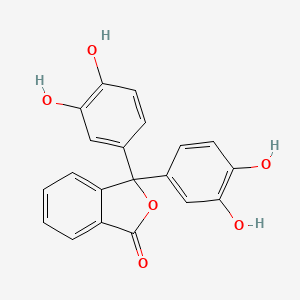
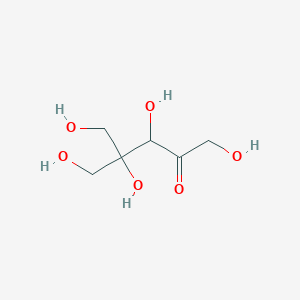

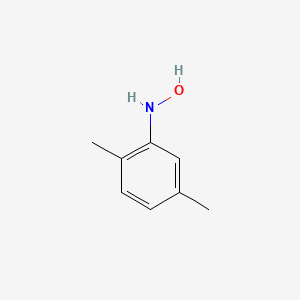
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
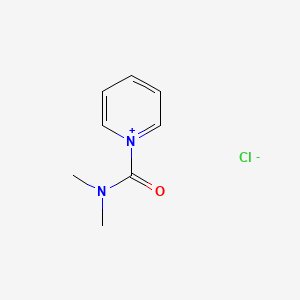

![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
